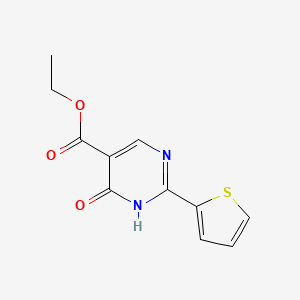

ethyl 4-hydroxy-2-(2-thienyl)pyrimidine-5-carboxylate

Description

Ethyl 4-hydroxy-2-(2-thienyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a hydroxyl group at position 4, a 2-thienyl substituent at position 2, and an ethyl ester at position 3. The 2-thienyl group introduces sulfur-based aromaticity, which may enhance lipophilicity and influence interactions with biological targets .

Properties

IUPAC Name |

ethyl 6-oxo-2-thiophen-2-yl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-2-16-11(15)7-6-12-9(13-10(7)14)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNYZBKFNMZPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-(2-thienyl)pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of thiophene derivatives with pyrimidine precursors under controlled conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . These thiophene derivatives can then be further reacted with pyrimidine precursors to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-(2-thienyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of pyrimidine derivatives as inhibitors of HIV-1. A study focused on 2,4,5-trisubstituted pyrimidines, including those with thienyl groups, demonstrated their effectiveness against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structure-activity relationship (SAR) indicated that modifications at the C5 position significantly influence antiviral potency. For instance, compounds with 2-thienyl substituents exhibited lower EC50 values (103-134 nM), indicating higher effectiveness compared to their 3-thienyl counterparts .

Anticancer Activity

Ethyl 4-hydroxy-2-(2-thienyl)pyrimidine-5-carboxylate has been investigated for its antitumor properties. Pyrimidine derivatives have been known to act as antimetabolites, inhibiting critical enzymes involved in nucleotide synthesis. The compound's mechanism involves the inhibition of dihydrofolate reductase and thymidylate synthase, similar to established drugs like methotrexate. A patent describes the synthesis of related compounds that serve as intermediates in developing new antineoplastic agents . Case studies have shown that certain derivatives demonstrate significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has also been explored extensively. Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2. For example, specific derivatives showed IC50 values comparable to celecoxib, a standard anti-inflammatory drug . The structure-activity relationship analysis suggests that electron-donating groups enhance anti-inflammatory activity, making this compound a candidate for developing new therapeutic agents.

Data Table: Summary of Biological Activities

Case Studies

- HIV Inhibition Study : A series of novel pyrimidines were synthesized and tested against HIV-1 strains exhibiting NNRTI resistance. The study confirmed that modifications at the C5 position could significantly enhance antiviral efficacy, with some compounds achieving EC50 values below 150 nM .

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound effectively inhibited cell proliferation and induced apoptosis through mechanisms involving enzyme inhibition similar to traditional chemotherapeutics .

- Anti-inflammatory Assessment : Experimental models using carrageenan-induced paw edema showed that selected pyrimidine derivatives significantly reduced inflammation markers, supporting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-(2-thienyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

a) Ethyl 4-Hydroxy-2-Phenylpyrimidine-5-Carboxylate (CAS 55613-22-4)

- Structure : Replaces the 2-thienyl group with a phenyl ring.

- Synthesis : Synthesized via condensation of benzamidine hydrochloride and diethyl ethoxymethylenemalonate, followed by POCl3-mediated chlorination and dehalogenation (50% overall yield) .

- NMR data (¹H: δ 8.64 ppm for pyrimidine protons) indicate distinct electronic environments .

- Applications : Intermediate in anti-inflammatory and antimicrobial agent synthesis .

b) Ethyl 4-Hydroxy-2-(Methylthio)Pyrimidine-5-Carboxylate

- Structure : Features a methylthio (-SMe) group at position 2.

- Synthesis : Derived from S-methylisothiourea and diethyl ethoxymethylenemalonate under basic conditions .

- Properties : The methylthio group is electron-donating, increasing electron density at position 2. Hydrolysis to the carboxylic acid derivative (4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid) demonstrates ester stability under basic conditions .

- Applications : Precursor for anticancer carboxamide derivatives via coupling with aryl amines .

c) Ethyl 4-(4-Cyanophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Structure: A dihydropyrimidinone (DHPM) derivative with a thioxo (-S) group and cyanophenyl substituent.

- Synthesis: Prepared via Biginelli condensation of 4-cyanobenzaldehyde, ethyl acetoacetate, and thiourea .

- Properties : The thioxo group enhances hydrogen bonding (N–H⋯S interactions), influencing crystal packing and solubility. Flattened boat conformation of the pyrimidine ring impacts steric interactions .

Physical and Chemical Properties

Biological Activity

Ethyl 4-hydroxy-2-(2-thienyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.

1. Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with a thienyl group and an ethyl ester. The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with thienyl carboxylic acids under controlled conditions, yielding various substituted pyrimidines with potential biological activities.

2.1 Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit notable anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- In Vitro Studies : The compound showed significant inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib . In carrageenan-induced paw edema models, it displayed effective anti-inflammatory action, reducing edema comparable to indomethacin .

| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

2.2 Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

2.3 Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in cell lines representing various cancers.

- Cell Viability Assays : In A549 lung cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

3.1 Case Study: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced inflammation in rats, this compound was administered at various dosages. The results indicated a dose-dependent reduction in paw edema, highlighting its therapeutic potential in treating inflammatory conditions.

3.2 Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against standard antibiotics. The compound exhibited superior efficacy against resistant strains of Staphylococcus aureus, suggesting its potential application in combating antibiotic-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.